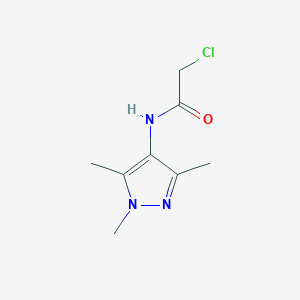

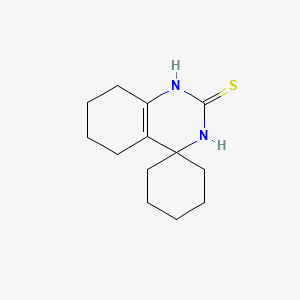

![molecular formula C14H22O3 B1298829 4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone CAS No. 56309-94-5](/img/structure/B1298829.png)

4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone

Descripción general

Descripción

The compound “4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone” is a chemical compound that is used in the preparation of a series of potent analgesic compounds . It is also used as a building block in the synthesis of tritium labelled probes for the autoradiography study of the dopamine reuptake complex .

Synthesis Analysis

The synthesis of 1,4-Dioxaspiro[4.5]decan-8-one involves the use of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane as a raw material. The synthesis process involves selective deketalization in an acidic solution . The products are characterized by IR and 1HNMR. After comparing the catalytic effects of different acids, acetic acid (HAc) was selected as the catalyst .

Molecular Structure Analysis

The molecular structure of 1,4-Dioxaspiro[4.5]decan-8-one can be found in various chemical databases . The structure is characterized by a spirocyclic system, which consists of a cyclohexanone ring fused to a dioxane ring.

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Dioxaspiro[4.5]decan-8-one include a molecular weight of 238.32 g/mol . The compound has a complex structure, with a total of 19 heavy atoms . The exact mass of the compound is 262.12050905 g/mol .

Aplicaciones Científicas De Investigación

Analgesic Compounds

The compound is used in the preparation of a series of potent analgesic compounds . However, the specific methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the sources. The outcomes of these preparations are also not detailed.

Dopamine Reuptake Complex Study

“4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone” is used as a building block in the synthesis of tritium labelled probes for the autoradiography study of the dopamine reuptake complex . The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the sources. The outcomes of these studies are also not detailed.

Aminocarbonylation

The compound has been used in aminocarbonylation reactions . However, the specific methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the sources. The outcomes of these reactions are also not detailed.

Preparation of Analgesic Compounds

This compound is used in the preparation of a series of potent analgesic compounds . However, the specific methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the sources. The outcomes of these preparations are also not detailed.

Synthesis of Novel Compounds from Oleic Acid

“4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone” has been used in the synthesis of two novel 1,4-dioxaspiro compounds derived from methyl 9,10-dihydroxyoctadecanoate (MDHO) with cyclopentanone and cyclohexanone . These compounds were synthesized by a sonochemical method in the presence of montmorillonite KSF catalyst . The structures of the products were confirmed by FTIR, GC-MS, 1H-NMR, and 13CNMR spectrometers . The yield of the compound synthesized with cyclopentanone was 50.51%, while the yield of the compound synthesized with cyclohexanone was 45.12% .

Potential Biolubricant

The novel compounds synthesized from “4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone” have potential applications as biolubricants . Their physicochemical properties, including density, total acid number, total base number, and iodine value, suggest that they could be developed as biolubricant candidates .

Safety And Hazards

Safety data sheets recommend avoiding contact with skin and eyes when handling 1,4-Dioxaspiro[4.5]decan-8-one . It is also recommended to avoid breathing in dust, mist, gas, or vapors from the compound . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Propiedades

IUPAC Name |

4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O3/c15-13-3-1-11(2-4-13)12-5-7-14(8-6-12)16-9-10-17-14/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWLFTSPNBLXGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C2CCC3(CC2)OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355639 | |

| Record name | 4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone | |

CAS RN |

56309-94-5 | |

| Record name | 4-(1,4-Dioxaspiro[4.5]dec-8-yl)cyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56309-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanone, 4-(1,4-dioxaspiro(4.5)dec-8-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056309945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,4-dioxa-spiro[4.5]dec-8-yl)-cyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexanone, 4-(1,4-dioxaspiro[4.5]dec-8-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

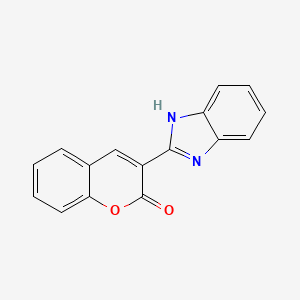

![3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298760.png)

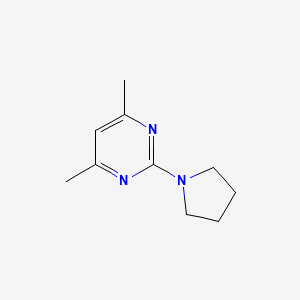

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1298765.png)

![2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1298767.png)